15-keto Prostaglandin F1alpha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-keto Prostaglandin F1alpha: is a complex organic compound known for its unique structure and significant biological activities. This compound is characterized by a cyclopentyl ring with multiple hydroxyl groups and a heptanoic acid chain, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15-keto Prostaglandin F1alpha typically involves multiple steps, including the formation of the cyclopentyl ring, introduction of hydroxyl groups, and attachment of the heptanoic acid chain. Common synthetic routes may include:
Cyclopentyl Ring Formation: This can be achieved through cyclization reactions using appropriate precursors.
Hydroxyl Group Introduction: Hydroxyl groups can be introduced via hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Heptanoic Acid Chain Attachment: This step may involve esterification or amidation reactions to attach the heptanoic acid chain to the cyclopentyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, altering the compound’s properties.
Substitution: Substitution reactions can replace the hydroxyl groups with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alkanes.
Substitution Products: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it is studied for its potential role in cellular processes and signaling pathways.
Medicine: The compound has shown promise in medicinal chemistry for developing new therapeutic agents, particularly in the treatment of inflammatory and metabolic disorders.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 15-keto Prostaglandin F1alpha exerts its effects involves interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. This compound can influence various biochemical pathways, including those involved in inflammation and metabolism.
Comparison with Similar Compounds
- 7-[(1R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]hexanoic acid
- 7-[(1R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]pentanoic acid
Uniqueness: The unique combination of the cyclopentyl ring, multiple hydroxyl groups, and the heptanoic acid chain distinguishes 15-keto Prostaglandin F1alpha from its analogs
Properties
CAS No. |
21562-58-3 |
---|---|
Molecular Formula |
C20H34O5 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,16-19,22-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t16-,17-,18+,19-/m1/s1 |
InChI Key |
QPXXPLNAYDQELM-QNXXGYPUSA-N |
Isomeric SMILES |
CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O |
SMILES |
CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O |
Canonical SMILES |
CCCCCC(=O)C=CC1C(CC(C1CCCCCCC(=O)O)O)O |
Synonyms |
15-keto PGF1α |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.